5,5'-Divinyl-2,2'-bipyridine
Overview
Description
5,5’-Divinyl-2,2’-bipyridine is an organic compound with the molecular formula C14H12N2. It is a derivative of bipyridine, featuring vinyl groups at the 5 and 5’ positions. This compound is known for its ability to form complexes with various metals, making it valuable in coordination chemistry and materials science .
Biochemical Analysis
Biochemical Properties
5,5’-Divinyl-2,2’-bipyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence the activity of metalloenzymes. The interactions between 5,5’-Divinyl-2,2’-bipyridine and these biomolecules are primarily based on coordination chemistry, where the nitrogen atoms in the bipyridine structure act as ligands, binding to metal centers .
Cellular Effects
The effects of 5,5’-Divinyl-2,2’-bipyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, 5,5’-Divinyl-2,2’-bipyridine can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 5,5’-Divinyl-2,2’-bipyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with metal ions, which can lead to the activation or inhibition of metalloenzymes. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 5,5’-Divinyl-2,2’-bipyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Divinyl-2,2’-bipyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,5’-Divinyl-2,2’-bipyridine is relatively stable under controlled conditions, but its activity can decrease over time due to degradation processes. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5,5’-Divinyl-2,2’-bipyridine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
5,5’-Divinyl-2,2’-bipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, it can affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and pyruvate kinase .
Transport and Distribution
The transport and distribution of 5,5’-Divinyl-2,2’-bipyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 5,5’-Divinyl-2,2’-bipyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Divinyl-2,2’-bipyridine typically involves the Heck reaction, a palladium-catalyzed coupling reaction between 5,5’-dibromo-2,2’-bipyridine and vinyl compounds . The reaction is carried out under inert atmosphere conditions, often using a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for 5,5’-Divinyl-2,2’-bipyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5’-Divinyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated bipyridine derivatives.
Substitution: The vinyl groups can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated bipyridine derivatives.
Substitution: New bipyridine derivatives with different functional groups.
Scientific Research Applications
5,5’-Divinyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,5’-Divinyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic and electronic processes, depending on the metal and the specific application .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of vinyl groups.
4,4’-Divinyl-2,2’-bipyridine: Vinyl groups at the 4 and 4’ positions instead of the 5 and 5’ positions.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness
5,5’-Divinyl-2,2’-bipyridine is unique due to the presence of vinyl groups, which enhance its reactivity and ability to form conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties .
Properties
IUPAC Name |
5-ethenyl-2-(5-ethenylpyridin-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h3-10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSLVUNCQSJTCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C2=NC=C(C=C2)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705206 | |
Record name | 5,5'-Diethenyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932396-96-8 | |
Record name | 5,5'-Diethenyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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